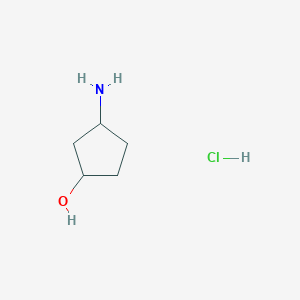

3-Aminocyclopentanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347110 | |

| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184919-69-4 | |

| Record name | Cyclopentanol, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184919-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide

This technical guide provides a detailed overview of the physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its chemical and physical characteristics, alongside standardized experimental protocols for their determination.

Physicochemical Properties

(1R,3S)-3-Aminocyclopentanol hydrochloride is a white to pale yellow solid.[1] Its structure consists of a cyclopentane ring with an amino group and a hydroxyl group in a specific stereochemical configuration, which is crucial for its application in asymmetric synthesis.[2] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.

Identification and Structure

| Property | Value | Source |

| Chemical Name | (1R,3S)-3-Aminocyclopentanol hydrochloride | [3] |

| CAS Number | 1279032-31-3 | [3] |

| Molecular Formula | C₅H₁₂ClNO | [3] |

| Molecular Weight | 137.61 g/mol | [3] |

| Canonical SMILES | C1C--INVALID-LINK--O.Cl | [3] |

| InChI | InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | [3] |

| Parent Compound CID | 21308749 ((1R,3S)-3-Aminocyclopentanol) | [3] |

Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for (1R,3S)-3-Aminocyclopentanol hydrochloride is presented below. It is important to note that some of these values are predicted and experimental verification is recommended.

| Parameter | Value | Method | Source |

| Melting Point | 93-96 °C | Experimental | [4] |

| pKa (of parent amine) | 15.06 ± 0.40 | Predicted | [5] |

| Topological Polar Surface Area | 46.3 Ų | Computed | [3] |

| Complexity | 65.1 | Computed | [3] |

Solubility Profile

Direct quantitative solubility data for (1R,3S)-3-Aminocyclopentanol hydrochloride is limited in publicly available literature. However, qualitative assessments provide valuable insights into its solubility in various solvents. The free base, (1R,3S)-3-Aminocyclopentanol, is reported to be soluble in ethanol.[5]

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Water | Slightly Soluble | [1] |

Experimental Protocols

This section details standardized methodologies for the determination of key physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (onset) to complete liquefaction (clear point) is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of the dry, powdered (1R,3S)-3-Aminocyclopentanol hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6]

Solubility Determination

Principle: A known amount of the solvent is incrementally added to a known amount of the solute at a constant temperature until the solute is completely dissolved.

Apparatus:

-

Analytical balance

-

Vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath

Procedure:

-

Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of (1R,3S)-3-Aminocyclopentanol hydrochloride into a vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, methanol, DMSO) to the vial.

-

Equilibration: The mixture is agitated (vortexed or stirred) at a constant temperature for a set period to ensure equilibrium is reached.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Addition: If the solid is not fully dissolved, add incremental volumes of the solvent, repeating the equilibration and observation steps until a clear solution is obtained.

-

Calculation: The solubility is calculated based on the mass of the solute and the total volume of the solvent required for complete dissolution.[7][8]

pKa Determination

Principle: Potentiometric titration is a common method for determining the pKa of an amine hydrochloride. The compound is dissolved in a suitable solvent and titrated with a standard base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirring plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of (1R,3S)-3-Aminocyclopentanol hydrochloride and dissolve it in a known volume of deionized water or a mixed solvent system (e.g., methanol/water) if solubility is low.

-

Titration Setup: Place the beaker on a stirring plate, immerse the pH electrode, and begin gentle stirring.

-

Titration: Add a standard solution of a strong base (e.g., NaOH) in small, known increments from the burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine hydrochloride has been neutralized.[9][10]

Spectral Data

Spectral analysis is essential for the structural elucidation and confirmation of (1R,3S)-3-Aminocyclopentanol hydrochloride. While the actual spectra are not reproduced here, the following table indicates the availability of different types of spectral data from various chemical suppliers and databases.

| Spectral Data Type | Availability |

| ¹H NMR | Available from sources such as ChemicalBook and BLD Pharm.[11][12] |

| ¹³C NMR | Predicted spectra are available; experimental data may be available from suppliers upon request. |

| IR | Available from sources such as ChemicalBook.[13] |

| Mass Spectrometry | Data may be available from suppliers upon request. |

Synthesis Outline

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral building block, and its synthesis requires stereochemical control. A common synthetic strategy involves a multi-step process that may include enzymatic kinetic resolution to achieve high optical purity.[9]

Conclusion

References

- 1. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]

- 2. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]

- 3. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE | 124555-33-5 [amp.chemicalbook.com]

- 5. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (1R,3S)-3-Aminocyclopentanol(1110772-05-8) 1H NMR spectrum [chemicalbook.com]

- 12. 1279032-31-3|(1R,3S)-3-Aminocyclopentanol hydrochloride|BLD Pharm [bldpharm.com]

- 13. (1R,3S)-3-Aminomethyl-cyclopentanol hydrochloride(2472560-54-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Structure and Stereochemistry of 3-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanol hydrochloride is a chiral cyclic amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its rigid cyclopentane core, adorned with amino and hydroxyl functionalities, provides a versatile scaffold for the development of novel therapeutics. The stereochemical arrangement of these functional groups is paramount, as it profoundly influences the molecule's three-dimensional shape and its subsequent interactions with biological targets. This technical guide provides a comprehensive analysis of the structure, stereochemistry, and conformational landscape of this compound, offering valuable insights for its application in drug design and development.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of 3-aminocyclopentanol. The presence of two stereocenters at positions 1 and 3 of the cyclopentane ring gives rise to four possible stereoisomers. The fundamental properties of this compound are summarized in the table below. It is important to note that while data for the free base and some specific isomers are available, a complete experimental dataset for all hydrochloride salt stereoisomers is not extensively reported in the public domain.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | trans-(1R,3S)-isomer HCl: 93-96 °C | [3] |

| (1S,3R)-isomer HCl (estimated): ~175-185°C | [1] | |

| pKa (predicted) | 15.06 ± 0.40 (for the alcohol proton of the free base) | [4] |

| Solubility | Highly soluble in water; soluble in methanol; slightly soluble in DMSO | [1][3] |

Stereochemistry and Conformational Analysis

The two chiral centers in 3-aminocyclopentanol at C1 and C3 lead to the existence of four stereoisomers, which can be categorized into two pairs of enantiomers. These pairs are diastereomers of each other.

-

Cis Isomers: The hydroxyl and amino groups are on the same side of the cyclopentane ring.

-

(1R,3S)-3-Aminocyclopentanol

-

(1S,3R)-3-Aminocyclopentanol

-

-

Trans Isomers: The hydroxyl and amino groups are on opposite sides of the cyclopentane ring.

-

(1R,3R)-3-Aminocyclopentanol

-

(1S,3S)-3-Aminocyclopentanol

-

The relationship between these stereoisomers is depicted in the following diagram:

Conformational Analysis

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) .[5] In substituted cyclopentanes, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of the conformers is determined by the steric hindrance and intramolecular interactions between the substituents.

For the cis-isomers , the diequatorial conformation is generally more stable, as it minimizes steric interactions. However, intramolecular hydrogen bonding between the amino and hydroxyl groups can influence the conformational preference.

For the trans-isomers , a di-pseudo-equatorial conformation is generally favored to minimize steric hindrance.[5] A di-pseudo-axial conformation would lead to significant steric clashes.

Experimental Protocols

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

A common synthetic route to obtain enantiomerically pure (1R,3S)-3-aminocyclopentanol hydrochloride involves a multi-step process.[6] The following is a representative workflow:

Protocol for Deprotection and Salt Formation: [7]

-

Dissolve the Boc-protected (1R,3S)-3-aminocyclopentan-1-ol in a suitable solvent such as isopropanol.

-

Slowly add a solution of hydrogen chloride in isopropanol (which can be prepared in situ from acetyl chloride and isopropanol) at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to stir at room temperature for a specified time (e.g., 12 hours), monitoring the reaction progress by a suitable technique like GC.

-

Upon completion, cool the reaction mixture to induce crystallization of the hydrochloride salt.

-

Filter the solid product, wash with a cold solvent (e.g., isopropanol or acetone), and dry under vacuum.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound isomers.

Protocol: [5]

-

Sample Preparation: Dissolve an accurately weighed sample of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

For detailed structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

To determine the relative stereochemistry, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is crucial to identify through-space correlations between protons.

-

-

Data Analysis:

-

Analyze the chemical shifts, integration, and coupling constants in the ¹H NMR spectrum. The coupling constants between the protons on C1, C2, and C3 can provide information about the dihedral angles and thus the relative stereochemistry (cis or trans).

-

In the NOESY spectrum, the presence or absence of cross-peaks between the protons on C1 and C3 can confirm the cis or trans relationship of the substituents. For a cis isomer, a NOE between the protons on C1 and C3 (when they are on the same face of the ring) would be expected.

-

Characterization by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry, as well as the solid-state conformation of the molecule.

Protocol: [5]

-

Crystal Growth: Grow a single crystal of suitable size and quality by slow evaporation of a saturated solution of the this compound isomer in an appropriate solvent or solvent mixture.

-

Data Collection:

-

Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Conclusion

This compound is a valuable chiral building block with significant applications in pharmaceutical synthesis. A thorough understanding of its stereoisomers and their conformational preferences is essential for the rational design of new drug candidates. This technical guide has provided a detailed overview of the structure, stereochemistry, and analytical methodologies for this compound, which will be a valuable resource for researchers in the field of drug discovery and development. The provided experimental workflows and protocols offer a starting point for the synthesis and characterization of these important chiral intermediates.

References

- 1. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]

- 2. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE | 124555-33-5 [amp.chemicalbook.com]

- 4. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 7. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]

The Keystone of Chirality: An In-depth Technical Guide to the Stereochemical Importance of (1R,3S)-3-Aminocyclopentanol in Modern Drug Design

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms in a drug molecule can be the determining factor between a life-saving therapeutic and an ineffective or even harmful compound. This principle of stereochemistry is paramount, and nowhere is its significance more evident than in the application of chiral building blocks like (1R,3S)-3-aminocyclopentanol. This in-depth technical guide explores the critical role of this specific stereoisomer in the design and synthesis of advanced therapeutics, most notably in the development of antiviral and anticancer agents.

(1R,3S)-3-aminocyclopentanol is a chiral bifunctional molecule that serves as a crucial intermediate in the synthesis of complex pharmaceuticals.[1] Its rigid cyclopentane core, adorned with an amino and a hydroxyl group in a specific trans configuration, provides a well-defined three-dimensional scaffold that is essential for its utility in asymmetric synthesis.[2] The precise spatial orientation of these functional groups is vital for the biological activity of the final drug product, as it dictates the molecule's ability to bind to its target receptor with high affinity and specificity.[2]

Application in Antiviral Drug Design: The Case of Bictegravir

A prime example of the stereochemical importance of (1R,3S)-3-aminocyclopentanol is its role as a key building block for the anti-HIV drug Bictegravir.[3] Bictegravir is a potent integrase strand transfer inhibitor (INSTI) that is a component of the highly effective single-tablet regimen for the treatment of HIV-1 infection.[3] The (1R,3S)-3-aminocyclopentanol moiety is integral to the structure of Bictegravir, and its specific stereochemistry is crucial for the drug's potent antiviral activity.

The HIV-1 integrase enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[4] Bictegravir and other INSTIs bind to the active site of the integrase enzyme, preventing this integration process.[4] The binding of Bictegravir to the integrase active site is highly dependent on the precise three-dimensional arrangement of the atoms in the drug molecule. The (1R,3S) configuration of the aminocyclopentanol core ensures that the various functional groups of Bictegravir are correctly positioned to interact with the key amino acid residues in the integrase active site, leading to potent inhibition of the enzyme.

While direct comparative data for all stereoisomers of Bictegravir are not publicly available, studies on analogous HIV integrase inhibitors containing a substituted cyclopentanol ring highlight the profound impact of stereochemistry on antiviral activity. For instance, in a study of enantiomeric trans-hydroxycyclopentyl carboxamides, the (S,S)-enantiomer exhibited significantly greater anti-HIV activity than its (R,R)-counterpart.[5] This underscores the principle that even a subtle change in the spatial arrangement of functional groups can dramatically alter a drug's efficacy.

Quantitative Data: Antiviral Activity of Bictegravir

| Compound | Target | Assay | IC50 / EC50 | Reference |

| Bictegravir | HIV-1 Integrase (Strand Transfer) | Biochemical Assay | 7.5 ± 0.3 nM (IC50) | [6] |

| Bictegravir | HIV-1 (T-cell lines) | Cell-based Assay | 1.5 to 2.4 nM (EC50) | [6] |

| Bictegravir | HIV-1 (Primary human T lymphocytes) | Cell-based Assay | 1.5 ± 0.3 nM (EC50) | [6] |

| Bictegravir | HIV-1 (Monocyte-derived macrophages) | Cell-based Assay | 6.6 ± 4.1 nM (EC50) | [6] |

| Bictegravir | HIV-1 (Clinical Isolates) | Cell-based Assay | 0.81 nM (mean EC50) | [6] |

| Bictegravir | HIV-2 (Clinical Isolates) | Cell-based Assay | 1.4 to 5.6 nM (EC50) | [7] |

Application in Anticancer Drug Design: MDM2-p53 Interaction Inhibitors

The stereochemical importance of the aminocyclopentanol scaffold extends beyond antiviral applications into the realm of oncology. The (1S,3S)-3-aminocyclopentanol isomer, a close stereochemical relative of the (1R,3S) form, is a key component in the development of potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a promising strategy for cancer therapy.[8]

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis.[9] In many cancers, the function of p53 is inhibited by its interaction with the murine double minute 2 (MDM2) protein.[9] Small-molecule inhibitors that block the MDM2-p53 interaction can reactivate p53's tumor-suppressing function. The (1S,3S)-3-aminocyclopentanol scaffold has been successfully incorporated into spirooxindole-based MDM2 inhibitors to enhance their metabolic stability and pharmacokinetic profiles.[8]

Studies on diastereomeric spirooxindole MDM2 inhibitors have demonstrated a significant difference in binding affinities, with over a 100-fold difference observed between the most and least potent stereoisomers. This again highlights the critical role of precise stereochemistry in achieving optimal drug-target interactions.

Quantitative Data: MDM2-p53 Interaction Inhibitors

| Compound Class | Target | Assay | Ki / IC50 | Reference |

| Spirooxindole MDM2 Inhibitor (MI-888) | MDM2 | Binding Assay | 0.44 nM (Ki) | |

| Spirooxindole MDM2 Inhibitor (Isomer 5b) | MDM2 | Binding Assay | >300-fold more potent than isomer 5d | |

| Spirooxindole MDM2 Inhibitor (Isomer 5a) | MDM2 | Binding Assay | 18-fold less potent than isomer 5b |

Experimental Protocols

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

A robust and widely utilized method for the asymmetric synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride involves a multi-step process that strategically introduces the desired stereochemistry. The key steps include a hetero-Diels-Alder reaction, enzymatic kinetic resolution, and subsequent transformations to yield the target compound with high optical purity.

Detailed Protocol for Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate:

-

Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.

-

Cool the flask to 5 °C while stirring.

-

Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.

-

After the addition is complete, warm the reaction to 25 °C and stir for 30 minutes.

-

Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol.

-

Add this solution dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12 hours.

-

Monitor the reaction progress by GC.

-

Upon completion, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation.

-

Filter the solid product under a nitrogen atmosphere.

-

Wash the filter cake with isopropanol at 5 °C until the washings are colorless.

-

Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.

-

Cool the mixture to 0 °C and filter again under nitrogen.

-

Wash the filter cake with acetone at 5 °C.

-

Dry the product under vacuum at 40 °C for 12 hours to yield (1R,3S)-3-aminocyclopentanol hydrochloride.

Cell-Based Anti-HIV Assay (MTT Assay)

This assay measures the ability of a compound to protect MT-4 cells from HIV-1-induced cell death.[3]

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of the test compounds.

-

Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).

-

Add 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing test compounds and the virus control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell protection relative to the virus control to determine the EC50.

Visualizing the Molecular Landscape

To better understand the complex biological processes and experimental workflows discussed, the following diagrams have been generated using the DOT language.

Caption: HIV-1 replication cycle and the point of inhibition by Bictegravir.

Caption: The MDM2-p53 signaling pathway and its inhibition.

References

- 1. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-Aminocyclopentanol, a critical chiral building block in modern medicinal chemistry. Due to the presence of two stereocenters, 3-Aminocyclopentanol exists as four distinct stereoisomers. The spatial arrangement of the amino and hydroxyl groups is a key determinant of the molecule's biological activity, making stereochemical control paramount in the synthesis of pharmaceutical agents. A notable example is the use of the (1R,3S)-isomer as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]

This document details the stereochemical relationships, physicochemical properties, and experimental protocols for the synthesis and separation of these isomers, presented in a format tailored for researchers and professionals in drug development.

Stereochemical Relationships

3-Aminocyclopentanol possesses two chiral centers, giving rise to four stereoisomers. These are grouped into two pairs of enantiomers, which are also diastereomers of each other. The cis isomers have the amino and hydroxyl groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces.

-

cis isomers: (1S,3S)-3-Aminocyclopentanol and (1R,3R)-3-Aminocyclopentanol (enantiomeric pair)

-

trans isomers: (1R,3S)-3-Aminocyclopentanol and (1S,3R)-3-Aminocyclopentanol (enantiomeric pair)

The relationship between these stereoisomers can be visualized as follows:

Physicochemical and Spectroscopic Data

| Property | (1S,3S) | (1R,3R) | (1R,3S) | (1S,3R) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol | 101.15 g/mol [1] | 101.15 g/mol [2] | 101.15 g/mol |

| Appearance | Data not available | Data not available | Yellow liquid[3] | White crystalline solid (as HCl salt)[4] |

| Melting Point | Data not available | Data not available | 93-96°C (as HCl salt)[5] | ~175-185°C (as HCl salt)[4] |

| Boiling Point | Data not available | Data not available | 179°C[3] | Data not available |

| Density | Data not available | Data not available | 1.084 g/cm³[3] | Data not available |

| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |

| pKa (Predicted) | Data not available | Data not available | 15.06 ± 0.40[6] | Data not available |

Experimental Protocols

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The synthesis of the (1R,3S)-isomer is well-documented due to its industrial importance. A common route involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution.

Workflow for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride:

Detailed Protocol:

-

Hetero-Diels-Alder Reaction: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. This is typically catalyzed by a copper salt.[7]

-

Selective N-O Bond Reduction: The nitrogen-oxygen bond of the resulting bicyclic adduct is selectively reduced, for example, using zinc powder in acetic acid, to yield the corresponding amino alcohol.[7]

-

Enzymatic Kinetic Resolution: The racemic amino alcohol is subjected to enzymatic acylation using a lipase (e.g., Novozym 435) and an acyl donor like vinyl acetate. The lipase selectively acylates one enantiomer, allowing for the separation of the two enantiomers.[7]

-

Separation: The acylated enantiomer is separated from the unreacted enantiomer by standard chromatographic techniques.

-

Hydrogenation: The carbon-carbon double bond in the cyclopentene ring of the desired enantiomer is reduced by catalytic hydrogenation, typically using palladium on carbon.[7]

-

Deprotection and Salt Formation: Any protecting groups are removed, and the final product is converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.[7]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Direct separation of all four stereoisomers of 3-aminocyclopentanol is challenging but can be achieved using chiral HPLC.

General HPLC Method Development Workflow:

Protocol for Direct Chiral HPLC Separation:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for their broad applicability in separating amino alcohols.[8]

-

Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. For basic compounds like 3-aminocyclopentanol, the addition of a small amount of a basic additive (e.g., diethylamine) can improve peak shape and resolution.[9]

-

Sample Preparation: Dissolve the mixture of 3-aminocyclopentanol stereoisomers in the mobile phase to a concentration of approximately 1 mg/mL.[8]

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable as the analyte lacks a strong chromophore. Mass spectrometric (MS) detection can also be used for confirmation.

Protocol for Indirect Chiral HPLC Separation via Derivatization:

-

Derivatization: The mixture of stereoisomers is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomeric derivatives.[8]

-

Chromatography: The resulting diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[8]

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing an acidic modifier like trifluoroacetic acid (TFA), is typically employed.[8]

Conclusion

The stereoisomers of 3-Aminocyclopentanol are of significant interest to the pharmaceutical industry. The ability to synthesize and separate these isomers in high purity is crucial for the development of safe and effective drugs. While detailed experimental data for all four isomers is not exhaustively available, the protocols and data presented in this guide provide a solid foundation for researchers working with these valuable chiral building blocks. The synthetic route for the medicinally important (1R,3S)-isomer is well-established, and established chiral HPLC methodologies can be adapted for the successful separation and analysis of all four stereoisomers.

References

- 1. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]

- 4. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]

- 5. (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE CAS#: 124555-33-5 [amp.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Solubility of 3-Aminocyclopentanol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanol hydrochloride is a chiral cyclic amino alcohol derivative that serves as a valuable building block in pharmaceutical synthesis. Its defined stereochemistry and bifunctional nature make it a key intermediate in the development of complex drug candidates. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthetic chemistry, enabling informed decisions on solvent selection for reactions, purification, and formulation.

The hydrochloride salt form of 3-aminocyclopentanol enhances its aqueous solubility but generally reduces its solubility in non-polar organic solvents.[1] This guide provides a comprehensive overview of the available solubility data for this compound and structurally related compounds, details a standard experimental protocol for solubility determination, and presents a logical workflow for this procedure.

Solubility Profile

To provide a more comprehensive, albeit comparative, understanding, the following table summarizes the quantitative solubility of structurally analogous cyclic amine hydrochlorides in various organic solvents.

Disclaimer: The following data is for structurally similar compounds and should be used as a general guide. The actual solubility of this compound may vary.

| Compound Name | Solvent | Temperature (°C) | Solubility |

| Cyclohexylamine hydrochloride | Water | 17 | 830 g/L |

| Piperidine hydrochloride | Water | 20 | >1500 g/L |

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the thermodynamic equilibrium solubility of a compound is the saturation shake-flask method . This method is recommended by various regulatory bodies, including the U.S. Pharmacopeia.

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.

-

Dilution: If necessary, dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.

-

Calculation: Calculate the solubility of the compound in the organic solvent, taking into account any dilution factors. The results are typically expressed in units of g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

References

Conformational Analysis of 1,3-Disubstituted Cyclopentane Rings: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring is a prevalent structural motif in a vast array of biologically active molecules, including prostaglandins, nucleic acids, and various pharmaceuticals. The stereochemical and conformational properties of substituted cyclopentanes profoundly influence their biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the conformational analysis of 1,3-disubstituted cyclopentane rings, a common substitution pattern with significant implications for molecular shape and receptor binding. This document details the fundamental principles of cyclopentane conformation, the energetic factors governing the stability of different conformers, and the experimental and computational methodologies employed for their characterization.

Introduction: The Dynamic Nature of the Cyclopentane Ring

Unlike its six-membered counterpart, cyclohexane, which predominantly adopts a stable chair conformation, the cyclopentane ring is characterized by a high degree of flexibility. A planar conformation of cyclopentane is destabilized by significant torsional strain arising from the eclipsing of adjacent carbon-hydrogen bonds.[1][2] To alleviate this strain, the ring puckers into non-planar conformations. The two most commonly discussed puckered conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .[3][4]

In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom out of the plane, resembling a flipped-open envelope.[1] In the half-chair conformation, three carbons are coplanar, with one atom above and one below the plane.[4]

A key feature of cyclopentane's conformational landscape is the phenomenon of pseudorotation . This is a low-energy process whereby the ring rapidly interconverts between a continuum of envelope and half-chair conformations.[5][6] The "pucker" effectively rotates around the ring, meaning that over a short timescale, each carbon atom experiences a range of out-of-plane displacements. The energy barrier for pseudorotation in unsubstituted cyclopentane is very low, making it a highly dynamic system at room temperature.[7]

The introduction of substituents onto the cyclopentane ring, as in the case of 1,3-disubstitution, creates steric and electronic interactions that influence the pseudorotation pathway and lead to the preference for specific, lower-energy conformations. The relative orientation of the substituents (cis or trans) plays a crucial role in determining the most stable conformers.

Conformational Equilibria in 1,3-Disubstituted Cyclopentanes

The conformational analysis of 1,3-disubstituted cyclopentanes is centered on the interplay between torsional strain, angle strain, and steric interactions involving the substituents.

Cis Isomers

In cis-1,3-disubstituted cyclopentanes, the two substituents are on the same face of the ring. The conformational equilibrium will favor a structure that minimizes unfavorable steric interactions. Generally, a conformation where both substituents occupy pseudo-equatorial positions is more stable than one where they are in pseudo-axial positions. A pseudo-axial substituent experiences greater steric hindrance with other atoms on the same face of the ring.

Trans Isomers

In trans-1,3-disubstituted cyclopentanes, the substituents are on opposite faces of the ring. The conformational equilibrium typically involves conformers where one substituent is in a pseudo-axial position and the other is in a pseudo-equatorial position. The relative stability of these conformers will depend on the size of the substituents. The conformer with the larger substituent in the pseudo-equatorial position is generally favored to minimize steric strain.

Quantitative Conformational Analysis

The relative energies of different conformers can be determined experimentally and computationally. While specific quantitative data for a wide range of 1,3-disubstituted cyclopentanes is less prevalent in the literature compared to cyclohexanes, the principles of conformational analysis are transferable. The following tables summarize representative data for closely related systems to illustrate the energetic considerations.

Table 1: Conformational Energy Differences in Disubstituted Cycloalkanes

| Compound | Isomer | More Stable Conformer | Energy Difference (kcal/mol) | Reference(s) |

| 1,2-Dimethylcyclopentane | trans | Diequatorial-like | 7.1 kJ/mol (1.7 kcal/mol) lower than cis | [8] |

| 1,3-Dimethylcyclohexane | cis | Diequatorial | ~5.4 kcal/mol more stable than diaxial | [9] |

| 1,3-Dimethylcyclohexane | trans | (Axial, Equatorial) | The two conformers are isoenergetic | [10][11] |

Table 2: Representative ¹H NMR Coupling Constants for Conformational Analysis

| Coupling Type | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) | Conformation | Reference(s) |

| ³J_HH (vicinal, cis) | ~0° | 8 - 10 | Eclipsed-like | [12] |

| ³J_HH (vicinal, trans) | ~120° | 2 - 9 | Gauche-like | [12] |

| ³J_HH (vicinal, trans, diaxial in cyclohexane) | ~180° | 10 - 13 | Anti-periplanar | [12] |

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, is a powerful tool for determining the predominant conformations of molecules in solution.[5]

Detailed Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the 1,3-disubstituted cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

The choice of solvent is critical as it can influence the conformational equilibrium.

-

Ensure the sample is homogeneous and free of particulate matter.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.

-

For complex spectra with significant signal overlap, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential to identify coupled protons.

-

Variable temperature (VT) NMR studies can be performed to investigate changes in the conformational equilibrium with temperature.

-

-

Data Analysis:

-

Assign all proton resonances in the spectrum.

-

Accurately measure the vicinal (³J_HH) coupling constants between adjacent protons. This can be done directly from the 1D spectrum for well-resolved signals or with the assistance of spectral simulation software.

-

The magnitude of the ³J_HH coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

-

By comparing the experimentally measured coupling constants to theoretical values for different ideal conformations (e.g., envelope and half-chair with substituents in pseudo-axial or pseudo-equatorial positions), the relative populations of the conformers in solution can be estimated.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[13]

Detailed Methodology:

-

Crystal Growth:

-

Grow single crystals of the 1,3-disubstituted cyclopentane derivative of suitable size and quality (typically >0.1 mm in all dimensions).[13]

-

Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[13]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to obtain the final crystal structure. The final structure will provide precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the cyclopentane ring in the solid state.

-

Computational Modeling

Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are invaluable for exploring the conformational landscape and predicting the relative stabilities of different conformers.[14][15]

Detailed Methodology:

-

Structure Building:

-

Construct the 3D structure of the desired cis or trans isomer of the 1,3-disubstituted cyclopentane using molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved through methods like molecular dynamics simulations or dedicated conformational search algorithms.[14]

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using a suitable level of theory. For accurate relative energies, density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*) are commonly employed.

-

Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy.

-

Include solvent effects in the calculations using implicit solvent models (e.g., PCM) to better mimic solution-phase behavior.

-

-

Analysis:

-

Analyze the geometries of the low-energy conformers, including key dihedral angles, to characterize the ring pucker.

-

Calculate the Boltzmann distribution of the conformers based on their relative free energies to predict the equilibrium populations at a given temperature.

-

Theoretically predict NMR coupling constants for the different conformers to compare with experimental data.

-

Visualizing Conformational Pathways

Graphviz (DOT language) can be used to create clear diagrams of the conformational relationships.

Pseudorotation of a 1,3-Disubstituted Cyclopentane

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Chapter 3 Notes [web.pdx.edu]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. dasher.wustl.edu [dasher.wustl.edu]

- 15. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Stable Conformations of (1R,3S)-3-Aminocyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-aminocyclopentanol is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of complex molecular architectures. A thorough understanding of its conformational preferences is paramount for rational drug design and for predicting its interactions with biological targets. This technical guide provides a detailed analysis of the predicted stable conformations of (1R,3S)-3-aminocyclopentanol. In the absence of direct experimental data for this specific molecule, this guide extrapolates from established principles of conformational analysis of 1,3-disubstituted cyclopentane rings, including ring puckering, steric hindrance, and intramolecular hydrogen bonding. This document outlines the theoretical low-energy conformations and provides hypothetical quantitative data and generalized experimental protocols to guide further research.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules like (1R,3S)-3-aminocyclopentanol, the spatial arrangement of its functional groups—the amino and hydroxyl moieties—is critical. The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to different conformers with varying energies. The relative stability of these conformers is determined by a delicate balance of steric and electronic interactions.[1] This guide explores these factors to predict the most stable conformations of (1R,3S)-3-aminocyclopentanol.

Molecular Structure and Stereochemistry

The systematic IUPAC name for the molecule is (1R,3S)-3-aminocyclopentan-1-ol. The "(1R,3S)" designation indicates the absolute configuration at the two chiral centers, C1 (hydroxyl-bearing) and C3 (amino-bearing), signifying a trans relationship between these two substituents.[1]

Principles of Cyclopentane Conformation

The cyclopentane ring is flexible and interconverts between two main puckered conformations: the envelope (C_s) and the twist (C_2) , also known as the half-chair.[1] These conformations are not rigid and can readily interconvert through a low-energy process called pseudorotation. In a substituted cyclopentane, the substituents will preferentially occupy positions that minimize steric strain.

Predicted Stable Conformations of (1R,3S)-3-Aminocyclopentanol

The conformational analysis of (1R,3S)-3-aminocyclopentanol is primarily influenced by three factors:

-

Ring Puckering: The cyclopentane ring will adopt either an envelope or a twist conformation.

-

Steric Hindrance: Substituents generally prefer the less sterically hindered pseudo-equatorial positions to minimize gauche interactions.[2]

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl (hydrogen bond donor) and amino (hydrogen bond acceptor) groups in the cis arrangement allows for the possibility of a stabilizing intramolecular hydrogen bond.[3][4]

Given the trans stereochemistry of (1R,3S)-3-aminocyclopentanol, the hydroxyl and amino groups will be on opposite sides of the ring. This arrangement makes intramolecular hydrogen bonding less likely than in the corresponding cis isomer. The most stable conformations are therefore predicted to be those where both large substituents occupy pseudo-equatorial positions to minimize steric strain.

Two primary conformations are predicted to be the most stable: the diequatorial envelope and the diequatorial twist .

Hypothetical Quantitative Conformational Analysis

| Conformer | Substituent Positions | Predicted Relative Energy (kcal/mol) | Predicted Population (%) | Key Features |

| A | 1-OH (pseudo-equatorial), 3-NH2 (pseudo-equatorial) | 0.00 | ~70 | Lowest energy due to minimized steric hindrance. |

| B | 1-OH (pseudo-axial), 3-NH2 (pseudo-equatorial) | 1.5 | ~15 | Higher energy due to axial hydroxyl group. |

| C | 1-OH (pseudo-equatorial), 3-NH2 (pseudo-axial) | 1.6 | ~14 | Higher energy due to axial amino group. |

| D | 1-OH (pseudo-axial), 3-NH2 (pseudo-axial) | > 4.0 | < 1 | Highest energy due to significant 1,3-diaxial interactions. |

Note: This data is illustrative and based on established principles of conformational analysis. Actual values would need to be determined experimentally or through high-level computational modeling.

Experimental and Computational Protocols

To definitively determine the stable conformations of (1R,3S)-3-aminocyclopentanol, a combination of experimental and computational methods would be employed.

X-ray Crystallography

This technique would provide the precise solid-state conformation of the molecule.

Protocol:

-

Crystal Growth: A suitable single crystal of (1R,3S)-3-aminocyclopentanol hydrochloride would be grown, typically by slow evaporation of a saturated solution.[1]

-

Data Collection: The crystal would be mounted on a diffractometer and irradiated with X-rays.

-

Structure Solution and Refinement: The resulting diffraction pattern would be used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution can provide information about the average conformation and the dynamics of conformational exchange.

Protocol:

-

Sample Preparation: A solution of (1R,3S)-3-aminocyclopentanol would be prepared in a suitable deuterated solvent.

-

1H and 13C NMR: Standard one-dimensional spectra would be acquired to confirm the chemical structure.

-

2D NMR (COSY, NOESY): Correlation spectroscopy (COSY) would be used to assign proton signals. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about through-space distances between protons, which can be used to deduce the predominant conformation in solution.

-

Variable Temperature NMR: Studying NMR spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium.

Computational Chemistry

Molecular mechanics and quantum mechanics calculations are powerful tools for predicting the geometries and relative energies of different conformers.

Protocol:

-

Conformational Search: A systematic or stochastic conformational search would be performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers would be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Analysis: Vibrational frequency calculations would be performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (enthalpy and Gibbs free energy).

Visualizations

Conformational Analysis Workflow

Caption: Workflow for determining stable conformations.

Relationship Between Predicted Conformations

Caption: Energy relationship between conformers.

Conclusion

The conformational landscape of (1R,3S)-3-aminocyclopentanol is predicted to be dominated by diequatorial conformers of the puckered cyclopentane ring to minimize steric interactions. While intramolecular hydrogen bonding is a significant stabilizing factor in many amino alcohols, the trans relationship between the hydroxyl and amino groups in this isomer makes it less probable. The presented hypothetical data and generalized protocols provide a framework for future experimental and computational studies to precisely characterize the stable conformations of this important synthetic intermediate. A detailed understanding of these conformational preferences will undoubtedly aid in the design and development of novel therapeutics.

References

Navigating the Safe Handling of 3-Aminocyclopentanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for 3-Aminocyclopentanol hydrochloride (CAS No. 1279032-31-3), a key building block in pharmaceutical research and development. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

Table 1: GHS Hazard Classification

| Hazard Class | GHS Pictogram | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[1][2] |

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a stringent personal protective equipment (PPE) regimen is mandatory. The following table outlines the required PPE and engineering controls.

Table 2: Personal Protective Equipment (PPE) and Engineering Controls

| Control Type | Specification | Rationale |

| Engineering Controls | ||

| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] | To minimize inhalation of dust or vapors. |

| Eyewash Station | An easily accessible eyewash station should be available in the immediate work area.[4] | For immediate flushing in case of eye contact. |

| Safety Shower | A safety shower should be readily available.[4] | For rapid decontamination in case of large-scale skin contact. |

| Personal Protective Equipment | ||

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] | To prevent eye irritation from splashes or airborne particles.[5] |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving.[5] | To protect against skin irritation.[5] |

| Skin and Body Protection | Laboratory coat.[5] | To protect skin and personal clothing from contamination.[5] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used when handling the solid outside of a fume hood or if dust is generated.[3] | To prevent respiratory irritation from dust or vapors. |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use only in a well-ventilated area or under a chemical fume hood.[4]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Table 2.[3] Evacuate unnecessary personnel from the area.

-

Containment and Cleaning: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[5] Avoid creating dust.[3] For larger spills, contact emergency response personnel.

-

Environmental Precautions: Do not allow the material to enter drains or water courses.[6]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[5] All waste containers must be clearly labeled.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of safety procedures when working with this compound.

References

Commercial Availability and Technical Guide to Enantiomerically Pure 3-Aminocyclopentanol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 3-aminocyclopentanol and its derivatives are crucial chiral building blocks in modern medicinal chemistry. Their rigid cyclopentane scaffold, combined with the stereochemically defined amino and hydroxyl functionalities, provides a valuable platform for the synthesis of complex and biologically active molecules. This technical guide offers a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for the stereoisomers of 3-aminocyclopentanol, with a particular focus on their application in drug development.

Stereoisomers of 3-Aminocyclopentanol

The structure of 3-aminocyclopentanol contains two chiral centers, giving rise to four possible stereoisomers. These are divided into two pairs of enantiomers: the cis isomers, (1S,3S) and (1R,3R), where the amino and hydroxyl groups are on the same face of the cyclopentane ring, and the trans isomers, (1R,3S) and (1S,3R), where they are on opposite faces. The precise stereochemistry is critical for the biological activity of downstream products.

Commercial Availability

The enantiomers of 3-aminocyclopentanol are commercially available, primarily as their hydrochloride salts, which offer enhanced stability and solubility. The (1R,3S) isomer is particularly prominent due to its role as a key intermediate in the synthesis of the HIV integrase inhibitor, Bictegravir.

| Stereoisomer | CAS Number (HCl Salt) | Representative Suppliers | Typical Purity | Form |

| (1R,3S)-3-Aminocyclopentanol | 1279032-31-3[1] | BLD Pharm, Fluorochem, Simson Pharma | ≥97% to >99% | Hydrochloride Salt |

| (1S,3R)-3-Aminocyclopentanol | 1259436-59-3[2] | Vulcanchem, Home Sunshine Pharma | ≥98% to ≥99% | Hydrochloride Salt |

| (1S,3S)-3-Aminocyclopentanol | 1523530-42-8[3] | Benchchem, J&W Pharmlab | ≥97% | Hydrochloride Salt |

| (1R,3R)-3-Aminocyclopentanol | 1523541-74-3[4] | Chemenu, CP Lab Safety | ≥95% to ≥97% | Hydrochloride Salt |

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for the enantiomers of 3-aminocyclopentanol and their hydrochloride salts. It is important to note that some data, particularly optical rotation, is not consistently reported across all commercial sources for every isomer.

Physicochemical Properties

| Property | (1R,3S)-isomer | (1S,3R)-isomer | (1S,3S)-isomer | (1R,3R)-isomer |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol [5][6] | 101.15 g/mol | 101.15 g/mol | 101.15 g/mol [6] |

| Molecular Formula (HCl) | C₅H₁₂ClNO | C₅H₁₂ClNO | C₅H₁₂ClNO | C₅H₁₂ClNO |

| Molecular Weight (HCl) | 137.61 g/mol [7] | 137.61 g/mol [2] | 137.61 g/mol | 137.61 g/mol [4] |

| Appearance (HCl) | White to off-white solid | White crystalline solid[2] | White to off-white solid | White to off-white solid |

| Melting Point (HCl) | 93-96°C[8] | ~175-185°C (estimated)[2] | Data not readily available | Data not readily available |

| Solubility (Free Base) | Soluble in ethanol[9] | Data not readily available | Data not readily available | Data not readily available |

| Solubility (HCl) | Slightly soluble in DMSO, Methanol, and Water | Highly soluble in water[2] | Data not readily available | Data not readily available |

| Optical Rotation [α]D | Data not readily available | -0.126° (c=0.9895 in MeOH)[9] | Data not readily available | Data not readily available |

Spectroscopic Data (¹H and ¹³C NMR)

NMR data is crucial for the structural confirmation of these isomers. The following are representative chemical shifts, though variations may occur depending on the solvent and concentration.

| Isomer | Nucleus | Chemical Shifts (δ, ppm) |

| (1R,3S)-HCl | ¹H NMR (D₂O) | ~4.28-4.32 (m, 1H, CH-OH), ~3.61-3.67 (m, 1H, CH-NH₃⁺), ~1.60-2.21 (m, 6H, cyclopentyl CH₂) |

| ¹³C NMR | Data not readily available in literature. | |

| (1S,3S)-HCl | ¹H NMR (D₂O) | Expected to be similar to (1R,3S) isomer: ~4.28-4.32 (m, 1H, CH-OH), ~3.61-3.67 (m, 1H, CH-NH₃⁺), ~1.60-2.21 (m, 6H, cyclopentyl CH₂)[10] |

| ¹³C NMR | Data not readily available in literature. |

Experimental Protocols

The synthesis of enantiomerically pure 3-aminocyclopentanol often involves the resolution of a racemic mixture. A widely adopted and scalable method is enzymatic kinetic resolution. The following protocol is a generalized procedure based on methodologies described in the patent literature for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride.[11]

Protocol: Enzymatic Kinetic Resolution of (±)-cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol

This procedure outlines the key lipase-catalyzed acylation step that separates the enantiomers.

References

- 1. US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. (1R,3S)-3-Aminocyclopentanol(1110772-05-8) 1H NMR spectrum [chemicalbook.com]

- 4. (1S,3R)-3-AMinocyclopentanol hydrochloride(1259436-59-3) 1H NMR spectrum [chemicalbook.com]

- 5. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. benchchem.com [benchchem.com]

- 10. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 11. Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir | Semantic Scholar [semanticscholar.org]

The Critical Influence of Stereochemistry: A Technical Guide to Cis/Trans Isomers of 3-Aminocyclopentanol in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a paramount determinant of its biological activity. This principle is vividly illustrated in the applications of 3-aminocyclopentanol, a versatile chiral building block pivotal in the synthesis of carbocyclic nucleoside analogues. These analogues, where the furanose sugar moiety of natural nucleosides is replaced by a cyclopentane ring, exhibit enhanced metabolic stability, a crucial attribute for effective antiviral and anticancer agents. This technical guide provides an in-depth exploration of the distinct roles of cis and trans isomers of 3-aminocyclopentanol, with a particular focus on their impact on antiviral drug development. The strategic selection of a specific stereoisomer is not merely a matter of synthetic convenience but a fundamental prerequisite for achieving desired therapeutic outcomes.

The Decisive Role of Stereochemistry: The Case of Bictegravir

The profound impact of stereochemistry is exemplified by the use of a specific trans isomer of 3-aminocyclopentanol in the synthesis of a leading antiretroviral drug. The (1R,3S)-3-aminocyclopentanol, a trans isomer, is a key chiral intermediate in the industrial synthesis of Bictegravir, a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection.[1][2][3][4] This highlights the stringent stereochemical demands for potent antiviral activity, where alternative isomers may exhibit significantly lower or no efficacy. The specific spatial orientation of the amino and hydroxyl groups in the trans configuration is crucial for the final drug molecule to bind effectively to its biological target, the HIV integrase enzyme.

Comparative Biological Activity of Carbocyclic Nucleoside Analogues

| Compound ID | Stereochemistry | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Carbovir | cis | HIV-1 | 0.2 - 1.0 | >100 | >100-500 |

| Abacavir | cis | HIV-1 | 0.03 - 0.2 | >100 | >500-3333 |

| Entecavir | cis | HBV | 0.004 | >10 | >2500 |

| Representative trans-analog | trans | Various | Often significantly less active or inactive | - | - |

Note: The data presented in this table is a compilation from various sources for illustrative purposes and does not represent a direct comparison of cis and trans isomers of the same parent molecule. The general trend observed in many studies is that the cis-isomers of carbocyclic nucleosides often exhibit higher antiviral activity.

Experimental Protocols

Synthesis and Separation of Cis/Trans-3-Aminocyclopentanol Isomers

The synthesis of 3-aminocyclopentanol isomers often results in a mixture of cis and trans diastereomers, necessitating effective separation and purification protocols.

1. Synthesis via Reduction of a β-Enaminoketone (Illustrative for a related aminocyclohexanol, adaptable for cyclopentanol):

-

Step 1: Condensation: A substituted cyclopentanedione is reacted with a chiral amine (e.g., (S)-α-methylbenzylamine) in a suitable solvent like toluene at reflux to form a β-enaminoketone.

-

Step 2: Reduction: The resulting β-enaminoketone is reduced using a reagent such as sodium in a mixture of THF and isopropanol at room temperature. This step typically yields a diastereomeric mixture of cis and trans amino alcohols.

-

Step 3: Separation: The cis and trans isomers are separated using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane, ethyl acetate, and isopropanol).[5]

2. Enzymatic Kinetic Resolution:

For the preparation of enantiomerically pure isomers, enzymatic kinetic resolution is a powerful technique.

-

Principle: A lipase enzyme is used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers.

-